molecular formula C13H12FN3O2 B2404941 4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 782441-07-0

4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B2404941
CAS No.: 782441-07-0
M. Wt: 261.256
InChI Key: VUXDARVRKCNAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group attached to an imidazo[4,5-c]pyridine ring system

Properties

IUPAC Name

4-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-8-3-1-7(2-4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXDARVRKCNAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet–Spengler Cyclization

The Pictet–Spengler reaction is a cornerstone for constructing tetrahydroimidazo[4,5-c]pyridine systems. As demonstrated in the synthesis of related compounds, histamine hydrochloride reacts with aldehydes (e.g., paraformaldehyde) under acidic conditions to form the bicyclic scaffold. For the 4-fluorophenyl variant, benzaldehyde derivatives substituted with fluorine are employed.

Reaction Conditions:

  • Catalyst: Hydrochloric acid or acetic acid
  • Temperature: 80–100°C
  • Solvent: Ethanol or aqueous mixtures
  • Yield: 60–75% for initial cyclization

A critical challenge lies in introducing the 4-fluorophenyl group at the C4 position. This is achieved by substituting paraformaldehyde with 4-fluorobenzaldehyde during the cyclization step, though competing side reactions may reduce yields.

Functionalization of the Imidazo[4,5-c]Pyridine Core

Introduction of the 4-Fluorophenyl Group

Incorporating the 4-fluorophenyl moiety requires strategic substitution at the C4 position. A two-step sequence involving:

  • Pictet–Spengler Cyclization with 4-fluorobenzaldehyde
  • Reductive Amination to stabilize the secondary amine

Example Protocol:

  • React histamine hydrochloride (10 mmol) with 4-fluorobenzaldehyde (12 mmol) in ethanol/HCl at 85°C for 12 hours.
  • Isolate the intermediate via filtration (Yield: 68%).
  • Reduce the imine bond using NaBH4 in methanol to afford the saturated tetrahydroimidazo[4,5-c]pyridine.

Carboxylic Acid Functionalization

The carboxylic acid group at C6 is introduced via hydrolysis of ester precursors or direct carboxylation.

Ester Hydrolysis:

  • Substrate: Methyl 4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate
  • Conditions: 2N NaOH, ethanol/water (1:1), reflux, 6 hours
  • Yield: 85–90%

Stereochemical Control and Resolution

The target compound possesses two stereocenters at C4 and C6, necessitating enantioselective synthesis or resolution.

Chiral Auxiliary Approach

Using (R)- or (S)-phenylglycinol as a chiral auxiliary during Pictet–Spengler cyclization enables diastereomeric control. Subsequent cleavage of the auxiliary yields enantiomerically pure product.

Diastereomer Ratio: 4:1 (R:S) observed via HPLC

Enzymatic Resolution

Lipase-mediated hydrolysis of racemic esters selectively cleaves one enantiomer, leaving the desired (4R,6S)-configured ester intact.

Conditions:

  • Enzyme: Candida antarctica lipase B (CAL-B)
  • Solvent: Phosphate buffer (pH 7.0)/tert-butanol
  • Conversion: 48% (ee >99%)

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor technology enhances decarboxylation efficiency by improving heat transfer and reducing side reactions. A PTFE microreactor operated at 280°C and 100 bars achieves 77% yield with <15% isomer formation.

Advantages:

  • Reduced reaction time (4 minutes vs. 5 hours batch)
  • Scalable to kilogram-scale production

Crystallization and Purification

Final purification employs solvent combinations to isolate the carboxylic acid form:

Crystallization Protocol:

  • Dissolve crude product in ethanol (5 mL/g).
  • Add isopropanol (20 mL/g) dropwise at −15°C.
  • Filter and wash with cold isopropanol (Yield: 92%, purity >99%)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Isomer Impurity (%) Scalability
Pictet–Spengler 68 95 5 Lab-scale
Decarboxylation 77 99 15 Industrial
Enzymatic Resolution 48 99 <1 Pilot-scale

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Antihypertensive Agents

Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antihypertensive properties. For instance, studies have demonstrated that these compounds can effectively inhibit angiotensin II binding and reduce mean arterial blood pressure in hypertensive rat models. The pharmacological efficacy of these compounds suggests their potential use in treating hypertension through modulation of the renin-angiotensin system .

Antiviral Activity

Certain derivatives of imidazo[4,5-c]pyridine have been explored for their antiviral properties. A Belgian patent has identified related compounds as useful antiviral agents, indicating that modifications to the imidazo[4,5-c]pyridine structure could enhance activity against viral pathogens. This opens avenues for further exploration into their utility in combating viral infections .

Case Study 1: Inhibition of Src Kinase

A study evaluated the inhibitory activity of synthesized imidazo[4,5-c]pyridine derivatives against Src and Fyn kinases, crucial players in glioblastoma multiforme (GBM) pathogenesis. The results showed that certain compounds demonstrated potent enzyme inhibition and antiproliferative effects on GBM cell lines (U87, U251). This suggests a promising application of these compounds in cancer therapeutics .

Case Study 2: Pharmacological Testing

In pharmacological tests involving spontaneously hypertensive rats, specific analogs of 4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibited significant reductions in blood pressure. These findings support the compound's potential as a viable antihypertensive agent .

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)benzoic acid: Similar structure but lacks the imidazo[4,5-c]pyridine ring.

  • 4-Fluorobenzoic acid: Another fluorinated benzoic acid derivative.

  • Imidazo[4,5-c]pyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness: 4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its combination of the fluorophenyl group and the imidazo[4,5-c]pyridine ring system, which provides distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂FN₃O₂, with a molecular weight of 261.25 g/mol. The compound features a tetrahydroimidazopyridine core substituted with a fluorophenyl group and a carboxylic acid functional group.

PropertyValue
Molecular FormulaC₁₃H₁₂FN₃O₂
Molecular Weight261.25 g/mol
CAS Number782441-07-0
MDL NumberMFCD04448840

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown enhanced cytotoxicity against various cancer cell lines. Specifically, research highlighted that certain analogs displayed better efficacy than established chemotherapeutics like bleomycin in inducing apoptosis in hypopharyngeal tumor cells .

Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may inhibit key enzymes involved in the pathology of Alzheimer's, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain .

Antibacterial and Antifungal Properties

In addition to its anticancer and neuroprotective activities, the compound has demonstrated antibacterial effects against both gram-positive and gram-negative bacteria. Molecular docking studies have supported these findings by illustrating strong interactions between the compound and bacterial targets .

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerInduces apoptosis; superior efficacy to bleomycin
NeuroprotectiveInhibits AChE and BuChE; potential for cognitive enhancement
AntibacterialEffective against gram-positive/negative bacteria
AntifungalDemonstrated antifungal activity

Case Studies

  • Anticancer Study : A recent investigation into the cytotoxic effects of various imidazo[4,5-c]pyridine derivatives revealed that those with similar structural motifs to this compound exhibited significant growth inhibition in cancer cell lines .
  • Neuroprotection : Another study assessed the impact of this compound on AChE inhibition using in vitro assays. Results indicated a strong inhibitory effect compared to standard drugs used in Alzheimer's treatment .
  • Antimicrobial Activity : Research evaluating the antibacterial properties showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, a route analogous to heterocyclic pyridine derivatives (e.g., oxazolo-pyridine synthesis via aldehyde-amine condensation followed by cyclization) can be adapted . Systematic optimization of reaction conditions (temperature, solvent, catalyst) should employ design of experiments (DoE) methodologies to minimize trial-and-error. Statistical approaches, such as factorial designs, can identify critical parameters (e.g., catalyst loading, solvent polarity) and their interactions . Computational reaction path searches (e.g., via quantum chemical calculations) can further narrow optimal conditions by predicting transition states and intermediates .

Q. How can researchers characterize the stereochemical configuration of the compound, particularly regarding the imidazo-pyridine ring system?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For example, crystallographic data for analogous compounds (e.g., ethyl 4-(3-chlorophenyl)-tetrahydroindazole derivatives) reveal bond angles and torsion angles critical for confirming ring conformation . When crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments and density functional theory (DFT)-calculated chemical shifts can differentiate between stereoisomers. Comparative analysis of experimental and computed 13C^{13}\text{C}/1H^{1}\text{H} NMR spectra is recommended .

Q. What strategies are recommended for improving the aqueous solubility of this compound to enhance its applicability in biological assays?

  • Methodological Answer : Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) or co-solvent systems (e.g., DMSO-water mixtures). Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl, carboxylate) at non-critical positions, may also improve solubility without compromising bioactivity. Preformulation studies using phase solubility diagrams and particle size reduction (nanonization) are practical approaches .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound's reactivity and interactions with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations can elucidate electronic properties (e.g., frontier molecular orbitals, charge distribution) to predict reactivity in synthetic or metabolic pathways . For biological targeting, molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. For instance, docking studies on similar imidazo-pyridine derivatives have identified potential binding pockets in kinase targets . Machine learning models trained on bioactivity data of structurally related compounds can prioritize high-probability targets .

Q. What methodologies are effective in resolving contradictions between predicted and observed spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent-dependent shifts. Variable-temperature NMR can detect tautomeric equilibria, while IR spectroscopy paired with DFT-computed vibrational modes validates functional group assignments . For complex cases, 2D NMR techniques (e.g., HSQC, HMBC) and isotopic labeling (e.g., 15N^{15}\text{N}) clarify connectivity. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. What experimental approaches are critical for identifying and validating the primary biological targets or mechanisms of action of this compound?

  • Methodological Answer : Target deconvolution requires a combination of phenotypic screening and mechanistic studies. Chemoproteomics (e.g., affinity chromatography with immobilized compound analogs) can isolate binding proteins from cell lysates . CRISPR-Cas9 gene editing or RNA interference (RNAi) screens validate target relevance. For mechanism validation, kinetic assays (e.g., enzyme inhibition) and cellular pathway analysis (e.g., Western blotting for phosphorylation markers) are essential. Cross-referencing with databases like PubChem BioAssay provides context for observed activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.